Ammodendrine: A Physicochemical and Mechanistic Overview
Ammodendrine: A Physicochemical and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammodendrine is a piperidine alkaloid found in various plant species, notably within the Ammodendron and Lupinus genera.[1] As a naturally occurring organic compound, it has garnered interest within the scientific community for its distinct biological activities, including its known teratogenic effects. A thorough understanding of its physicochemical properties is paramount for any research or drug development endeavor involving this molecule. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for predicting its behavior in biological systems. This technical guide provides a comprehensive summary of the known physicochemical properties of Ammodendrine, details relevant experimental methodologies for their determination, and elucidates its mechanism of action through a signaling pathway diagram.
Physicochemical Properties of Ammodendrine
The fundamental physicochemical characteristics of Ammodendrine are summarized in the tables below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be interpreted accordingly.
Table 1: General and Structural Properties of Ammodendrine
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₂O | NIST[2] |
| Molecular Weight | 208.30 g/mol | PubChem[3] |
| CAS Registry Number | 494-15-5 | NIST[2] |
| Appearance | Not explicitly reported; likely a solid at room temperature. | General alkaloid properties |
| Stereochemistry | Primarily the (2R)-stereoisomer is discussed in the literature. | PubChem[3] |
Table 2: Experimentally Determined and Predicted Physicochemical Data for Ammodendrine
| Property | Value | Method | Source |
| Melting Point | Data Not Available | Capillary Melting Point Method | N/A |
| Boiling Point | Data Not Available | Ebulliometry or Distillation | N/A |
| Aqueous Solubility | Predicted log₁₀(S) = -2.63 (mol/L) | Crippen's Fragmentation Method | Cheméo[4] |
| pKa | Data Not Available | Potentiometric Titration | N/A |
| Octanol-Water Partition Coefficient (logP) | 0.3 (Predicted) | XLogP3 | PubChem[3] |
| Optical Rotation [α]D | +5.4° (D-enantiomer, c=unknown, solvent unknown) | Polarimetry | Lee et al., 2005[5] |
| -5.7° (L-enantiomer, c=unknown, solvent unknown) | Polarimetry | Lee et al., 2005[5] |
Experimental Protocols
The following sections outline the standard methodologies for determining the key physicochemical properties of alkaloids like Ammodendrine.
Determination of Melting Point (Capillary Method)
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. It is a key indicator of purity.
Methodology:
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A small, finely powdered sample of Ammodendrine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
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The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
Determination of Aqueous Solubility (Shake-Flask Method)
Principle: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.
Methodology:
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An excess amount of solid Ammodendrine is added to a known volume of purified water in a sealed container.
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The mixture is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered to remove the undissolved solid.
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The concentration of Ammodendrine in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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The solubility is expressed in units such as mg/mL or mol/L.
Determination of pKa (Potentiometric Titration)
Principle: The pKa is a measure of the acidity or basicity of a compound. For a basic compound like Ammodendrine, it is the pH at which the compound is 50% ionized and 50% non-ionized.
Methodology:
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A known concentration of Ammodendrine is dissolved in a suitable solvent, typically water or a co-solvent system if the solubility is low.
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point of the titration curve.
Mechanism of Action: Signaling Pathway
Ammodendrine's teratogenic effects are attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as an agonist, mimicking the action of the endogenous neurotransmitter acetylcholine. This initial activation is followed by a prolonged period of receptor desensitization, leading to a functional blockade of neuromuscular transmission. In a developing fetus, this inhibition of fetal movement is what leads to congenital contractures and other skeletal abnormalities.
Caption: Ammodendrine binds to and activates nAChRs, leading to desensitization and functional blockade.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of Ammodendrine, essential for its handling, formulation, and interpretation of its biological activity. While experimental data for some key properties remain to be fully elucidated, the provided methodologies offer a clear path for their determination. The elucidated mechanism of action, centered on the agonism and subsequent desensitization of nicotinic acetylcholine receptors, provides a crucial framework for understanding its teratogenic potential and for guiding future research in toxicology and pharmacology. Further experimental validation of the predicted physicochemical parameters is warranted to build a more complete profile of this biologically active alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. Ammodendrine [webbook.nist.gov]
- 3. 1-(3,4-Dihydro-5-(2R)-2-piperidinyl-1(2H)-pyridinyl)ethanone | C12H20N2O | CID 442625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ammodendrine (CAS 494-15-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Ammodendrine and N-methylammodendrine enantiomers: isolation, optical rotation, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
